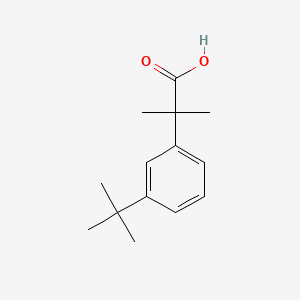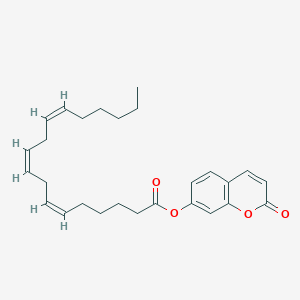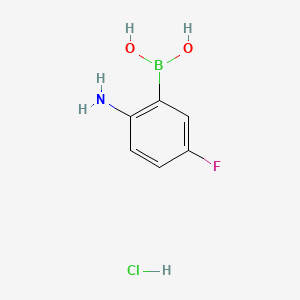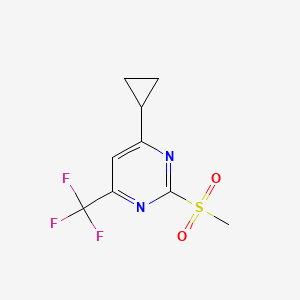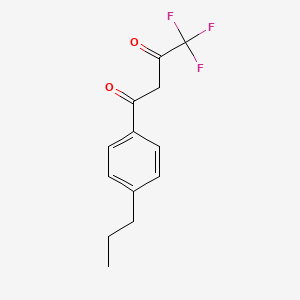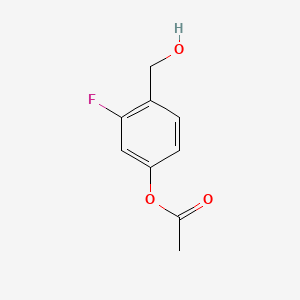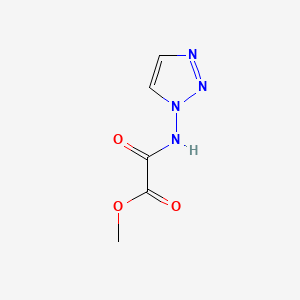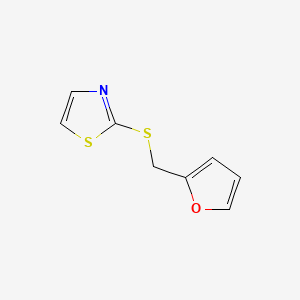
(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine, also known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is a structural analog of ketamine, a well-known anesthetic drug, and has been used as a research chemical in scientific studies.
作用機序
MXE works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the regulation of pain, memory, and learning. This results in a dissociative state, where the individual feels detached from their surroundings and experiences altered perceptions of reality.
Biochemical and Physiological Effects:
MXE has been found to have similar biochemical and physiological effects to ketamine, including sedation, analgesia, and dissociation. MXE has also been found to have anti-inflammatory properties, which may make it useful in the treatment of chronic pain and inflammation.
実験室実験の利点と制限
One advantage of using MXE in lab experiments is its ability to produce a dissociative state, which may be useful in studying the effects of dissociative anesthetic drugs on the brain. However, one limitation of using MXE is its potential for abuse, which may make it difficult to obtain ethical approval for studies.
将来の方向性
There are several future directions for research on MXE, including studies on its potential therapeutic uses, such as in the treatment of depression and chronic pain. Additionally, further research is needed to better understand the long-term effects of MXE use, as well as its potential for abuse and addiction.
合成法
MXE can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with N-methylpiperidine to form MXE.
科学的研究の応用
MXE has been used as a research chemical in various scientific studies, including studies on the central nervous system, pain management, and depression. MXE has been found to have a similar mechanism of action to ketamine, which makes it a potential alternative to ketamine in clinical settings.
特性
CAS番号 |
1292370-08-1 |
|---|---|
製品名 |
(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine |
分子式 |
C10H22N2O2 |
分子量 |
202.298 |
IUPAC名 |
N-(2,2-dimethoxyethyl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C10H22N2O2/c1-12(8-10(13-2)14-3)9-4-6-11-7-5-9/h9-11H,4-8H2,1-3H3 |
InChIキー |
PHPLVOJBXSTDSI-UHFFFAOYSA-N |
SMILES |
CN(CC(OC)OC)C1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





